tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1445951-64-3
VCID: VC2954859
InChI: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
SMILES: CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O
Molecular Formula: C12H19N3O3
Molecular Weight: 253.3 g/mol

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

CAS No.: 1445951-64-3

Cat. No.: VC2954859

Molecular Formula: C12H19N3O3

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate - 1445951-64-3

Specification

CAS No. 1445951-64-3
Molecular Formula C12H19N3O3
Molecular Weight 253.3 g/mol
IUPAC Name tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
Standard InChI InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Standard InChI Key WXSKAYBWLLDOBD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O

Introduction

Fundamental Properties and Identification

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a complex heterocyclic compound characterized by its unique pyrazole-azepine fused ring system. The compound serves as an important building block in medicinal chemistry and organic synthesis. It features a bicyclic core structure with a pyrazole ring fused to a seven-membered azepine ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the azepine nitrogen.

Identification Parameters

The compound is uniquely identified by several chemical identifiers as presented in Table 1, which provides a comprehensive overview of its identification parameters essential for accurate cataloging and reference in scientific literature.

Table 1: Identification Parameters of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

ParameterValue
CAS Registry Number1445951-64-3
PubChem CID118798372
Molecular FormulaC₁₂H₁₉N₃O₃
Molecular Weight253.3 g/mol
IUPAC Nametert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
Alternative Nametert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate
Standard InChIKeyWXSKAYBWLLDOBD-UHFFFAOYSA-N

The compound has been assigned multiple registry numbers across different chemical databases, confirming its recognition in the scientific community as a distinct molecular entity .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is essential for its characterization, handling, and application in various research contexts.

Structural Features

The compound features a bicyclic framework consisting of a pyrazole ring fused to a seven-membered azepine ring. The pyrazole component contains an N-N bond characteristic of five-membered aromatic heterocycles, while the azepine ring provides a larger, more flexible structure. The hydroxyl group at position 3 (or oxo group in its tautomeric form) contributes to the compound's hydrogen bonding capabilities and potential reactivity.

Tautomerism

A notable feature of this compound is its tautomerism, evidenced by alternative naming conventions in the literature. The hydroxyl form (3-hydroxy) and the oxo form (3-oxo) represent tautomeric structures that can interconvert, influencing the compound's reactivity and biological properties .

Chemical Reactivity

While specific reactivity data for tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is limited in the available literature, its structural components suggest several predictable chemical behaviors:

  • The hydroxyl/oxo group at position 3 provides a site for potential derivatization

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azepine nitrogen, which can be removed under acidic conditions

  • The pyrazole ring system may participate in typical heterocyclic reactions including electrophilic and nucleophilic substitutions

Structural Characterization

Comprehensive structural characterization of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is essential for confirming its molecular identity and understanding its three-dimensional configuration.

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is defined by its fused heterocyclic system. The canonical SMILES notation (CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O) provides a two-dimensional representation of its connectivity pattern.

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the chemical space occupied by tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate.

Direct Derivatives

A triflate derivative, tert-Butyl 3-(trifluoromethylsulfonyloxy)-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate (CAS: 1330765-12-2), represents a direct structural analog where the hydroxyl group has been converted to a triflate leaving group, potentially for further synthetic elaboration .

Structural Isomers and Analogs

Several compounds with similar structural features have been identified, highlighting the broader chemical context:

Table 2: Selected Structural Analogs and Related Compounds

Compound NameCAS NumberStructural Relationship
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate398491-59-3Pyrroloprazole analog with an amino group instead of hydroxyl
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylateNot providedPyrazolopyridine analog with trifluoromethyl substitution
tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate1142188-60-0Pyridopyrimidine analog with similar ring fusion pattern

These related structures, particularly the pyrazolo-fused heterocycles with varying ring sizes and substituents, provide a broader context for understanding the chemical space and potential modifications of the target compound .

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